N(5)-(L-1-Carboxyethyl)-L-ornithine N(5)-(L-1-Carboxyethyl)-L-ornithine N(5)-(L-1-carboxyethyl)-L-ornithine is the N(5)-[(S)-1-carboxyethyl] derivative of L-ornithine. It is a L-ornithine derivative and a non-proteinogenic alpha-amino acid. It is a tautomer of a N(5)-(L-1-carboxyethyl)-L-ornithine dizwitterion.
Brand Name: Vulcanchem
CAS No.: 104537-93-1
VCID: VC0216810
InChI: InChI=1S/C8H16N2O4/c1-5(7(11)12)10-4-2-3-6(9)8(13)14/h5-6,10H,2-4,9H2,1H3,(H,11,12)(H,13,14)/t5-,6-/m0/s1
SMILES: CC(C(=O)O)NCCCC(C(=O)O)N
Molecular Formula: C8H16N2O4
Molecular Weight: 204.22 g/mol

N(5)-(L-1-Carboxyethyl)-L-ornithine

CAS No.: 104537-93-1

Main Products

VCID: VC0216810

Molecular Formula: C8H16N2O4

Molecular Weight: 204.22 g/mol

N(5)-(L-1-Carboxyethyl)-L-ornithine - 104537-93-1

CAS No. 104537-93-1
Product Name N(5)-(L-1-Carboxyethyl)-L-ornithine
Molecular Formula C8H16N2O4
Molecular Weight 204.22 g/mol
IUPAC Name (2S)-2-amino-5-[[(1S)-1-carboxyethyl]amino]pentanoic acid
Standard InChI InChI=1S/C8H16N2O4/c1-5(7(11)12)10-4-2-3-6(9)8(13)14/h5-6,10H,2-4,9H2,1H3,(H,11,12)(H,13,14)/t5-,6-/m0/s1
Standard InChIKey DEGCDQUOHKYOQM-WDSKDSINSA-N
Isomeric SMILES C[C@@H](C(=O)O)NCCC[C@@H](C(=O)O)N
SMILES CC(C(=O)O)NCCCC(C(=O)O)N
Canonical SMILES CC(C(=O)O)NCCCC(C(=O)O)N
Description N(5)-(L-1-carboxyethyl)-L-ornithine is the N(5)-[(S)-1-carboxyethyl] derivative of L-ornithine. It is a L-ornithine derivative and a non-proteinogenic alpha-amino acid. It is a tautomer of a N(5)-(L-1-carboxyethyl)-L-ornithine dizwitterion.
Synonyms 5-CE-Orn
N(5)-(1-carboxyethyl)ornithine
PubChem Compound 128597
Last Modified Nov 11 2021
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